![molecular formula C25H28O8S B562743 Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 CAS No. 1185240-84-9](/img/structure/B562743.png)
Methyl 4'-Tosyl Mycophenoate-6-methyl-d3
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Description
Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 (M4T6MD3) is an important molecule in both scientific research and the medical field. It is a synthetic derivative of mycophenolic acid, a natural compound found in a variety of plant species. M4T6MD3 is used in various laboratory experiments and has a variety of biomedical applications.
Scientific Research Applications
Biosynthesis and Functional Characterization
The biosynthesis of mycophenolic acid, a compound closely related to Methyl 4'-Tosyl Mycophenoate-6-methyl-d3, has been extensively studied. Mycophenolic acid is an immunosuppressant produced by Penicillium species. The enzyme MpaG′, a S-adenosyl-L-methionine-dependent O-methyltransferase, plays a crucial role in this biosynthesis by catalyzing the methylation of demethylmycophenolic acid to form mycophenolic acid. This enzyme demonstrates substrate flexibility, suggesting potential pathways for the synthesis or modification of related compounds like Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 (Zhang et al., 2015).
Synthetic Pathways and Modifications
Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 can be synthesized through various organic reactions, including phosphine-catalyzed [4 + 2] annulations, which are critical for creating highly functionalized compounds. Such synthetic methodologies allow for the preparation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and regioselectivity, indicating a potential route for the synthesis or derivative modification of Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 (Zhu et al., 2003).
Fluorescent Chemosensors
Compounds based on structures similar to Methyl 4'-Tosyl Mycophenoate-6-methyl-d3, such as 4-Methyl-2,6-diformylphenol derivatives, have been employed in developing fluorescent chemosensors. These chemosensors can detect a wide range of analytes, including metal ions and neutral molecules, demonstrating the versatility and applicability of such compounds in chemical sensing technologies (Roy, 2021).
properties
IUPAC Name |
methyl (E)-4-methyl-6-[7-methyl-4-(4-methylphenyl)sulfonyloxy-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]hex-4-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O8S/c1-15-6-10-18(11-7-15)34(28,29)33-24-19(12-8-16(2)9-13-21(26)30-4)23(31-5)17(3)20-14-32-25(27)22(20)24/h6-8,10-11H,9,12-14H2,1-5H3/b16-8+/i5D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHFBCOBVAUDFJ-JTHMAHIGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C3C(=C(C(=C2CC=C(C)CCC(=O)OC)OC)C)COC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)OS(=O)(=O)C3=CC=C(C=C3)C)C/C=C(\C)/CCC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662125 |
Source
|
Record name | Methyl (4E)-4-methyl-6-{7-methyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-6-[(~2~H_3_)methyloxy]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}hex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4'-Tosyl Mycophenoate-6-methyl-d3 | |
CAS RN |
1185240-84-9 |
Source
|
Record name | Methyl (4E)-4-methyl-6-{7-methyl-4-[(4-methylbenzene-1-sulfonyl)oxy]-6-[(~2~H_3_)methyloxy]-3-oxo-1,3-dihydro-2-benzofuran-5-yl}hex-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80662125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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